Naftopidil hydrochloride Naftopidil hydrochloride Naftopidil is an α1-adrenergic receptor antagonist that competitively inhibits α-adrenoceptor-mediated contractions induced by noradrenaline with pA2 values of 6.73-8.15 in various blood vessels from dog, rabbit, guinea pig, and rat. It binds to the cloned human α1-adrenergic receptors with Ki values of 3.7, 20, and 1.2 nM for α1A, α1B and α1D, respectively. Clinical formulations of naftopidil are used in the treatment of benign prostatic hyperplasia in Japan. Naftopidil also exhibits antiproliferative activity, inhibiting the growth of androgen-sensitive LNcaP cells and androgen-insensitive PC-3 cancer cell lines with IC50 values of 22.2 and 33.2 µM, respectively.
An α1-adrenoceptor antagonist with only weak antagonism at post-junctional α2 receptors; a potent, persistent antihypertensive and vasodilator.
Brand Name: Vulcanchem
CAS No.: 1164469-60-6
VCID: VC0004193
InChI: InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
SMILES: [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-]
Molecular Formula: C24H29ClN2O3
Molecular Weight: 428.9 g/mol

Naftopidil hydrochloride

CAS No.: 1164469-60-6

Cat. No.: VC0004193

Molecular Formula: C24H29ClN2O3

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

Naftopidil hydrochloride - 1164469-60-6

CAS No. 1164469-60-6
Molecular Formula C24H29ClN2O3
Molecular Weight 428.9 g/mol
IUPAC Name hydron;1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;chloride
Standard InChI InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
Standard InChI Key VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Isomeric SMILES [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-]
SMILES [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-]
Canonical SMILES [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-]
Appearance Assay:≥98%A crystalline solid

Pharmacological Profile of Naftopidil Hydrochloride

Chemical Structure and Mechanism of Action

Naftopidil hydrochloride, chemically designated as (±)-1-[4-(2-methoxyphenyl)piperazinyl]-3-(1-naphthyloxy) propan-2-ol hydrochloride, belongs to the arylpiperazine class of α1-AR antagonists . Its molecular structure enables selective binding to α1-AR subtypes, with a threefold higher affinity for the α1D subtype compared to α1A (Table 1) . This contrasts sharply with tamsulosin and silodosin, which exhibit 3-fold and 56-fold higher affinities for α1A, respectively .

Table 1: Receptor Affinity Profiles of α1-Blockers

Drugα1A:α1D Affinity RatioClinical Implications
Naftopidil1:3Enhanced efficacy in storage symptoms
Tamsulosin3:1Predominant effect on voiding symptoms
Silodosin56:1High selectivity for α1A receptors

The α1D subtype’s prominence in bladder detrusor muscle and spinal cord pathways explains naftopidil’s dual action on both obstructive and irritative symptoms . Preclinical studies in canine models demonstrated dose-dependent reductions in prostatic pressure and systemic blood pressure, validating its uroselectivity .

Expression of α1-Adrenergic Receptor Subtypes in BPH

Quantitative analyses of prostatic tissue from BPH patients revealed a 9-fold increase in α1A-AR mRNA and a 3-fold increase in α1D-AR mRNA compared to normal tissue . Notably, 44.3% of patients exhibited dominant α1D-AR expression, suggesting a subset of individuals may derive greater benefit from naftopidil . This heterogeneity underscores the potential for personalized therapy based on receptor profiling.

Clinical Efficacy in Benign Prostatic Hyperplasia

Dose-Finding and Placebo-Controlled Trials

A pivotal phase II study established naftopidil’s dose-response relationship across 25 mg, 50 mg, and 75 mg daily doses . Escalating from 25 mg to 75 mg yielded progressive improvements in International Prostate Symptom Score (IPSS) (-6.4 to -8.1 points) and maximum urinary flow rate (Qmax) (+4.4 to +5.7 mL/sec) . Urodynamic assessments confirmed significant reductions in maximum urethral closure pressure (69.0 to 58.8 cm H2O) and post-void residual volume (48.1 to 19.3 mL) .

Comparative Efficacy Against Other α1-Blockers

In a head-to-head trial versus tamsulosin, naftopidil 75 mg demonstrated superior improvement in storage symptoms, particularly nocturia (-1.8 vs. -1.2 episodes/night) and urgency (IPSS storage subscore -3.1 vs. -2.4) . Frequency-volume chart analyses corroborated these findings, showing increased nocturnal voided volume (215.6 to 247.8 mL) and reduced nighttime frequency .

Predictive Factors for Therapeutic Response

A prospective study of 92 BPH patients identified baseline IPSS ≥20 and prostate volume ≥40 mL as predictors of favorable response to naftopidil 50 mg . For non-responders, dose escalation to 75 mg achieved symptom improvement in 62% of cases, particularly among patients with dominant α1D-AR expression . Dynamic variables such as ≥10% reduction in IPSS by week 4 predicted successful dose escalation (OR 3.2, 95% CI 1.4–7.1) .

Pharmacokinetics and Metabolism

Absorption and Distribution

Naftopidil exhibits linear pharmacokinetics with a Tmax of 2.20 ± 1.04 hours and Cmax of 58.6 ± 24.2 ng/mL following oral administration . The elimination half-life (13.2 ± 5.4 hours) supports once-daily dosing, while low urinary excretion (<0.01% unchanged) minimizes renal toxicity risks .

Hepatic Metabolism and Drug Interactions

CYP2C9 and CYP3A4 mediate naftopidil’s hepatic metabolism, necessitating caution with concomitant use of enzyme inducers (e.g., rifampicin) or inhibitors (e.g., fluconazole) . Pharmacodynamic interactions with antihypertensives may exacerbate orthostatic hypotension, observed in 8% of subjects receiving 100 mg doses .

Analytical Method Development for Quality Control

UV-Spectrophotometric Quantification

A validated method using acetonitrile-hydrochloric acid (pH 1.2) solvent system demonstrated linearity (r²=0.9997) across 5–45 μg/mL concentrations . Method validation confirmed:

  • Accuracy: 98.4–101.2% recovery

  • Precision: RSD ≤1.8%

  • Robustness: Stable under pH (±0.1) and solvent ratio (±1%) variations

Table 2: Validation Parameters of UV Method

ParameterResult
Linearity range5–45 μg/mL
LOD0.82 μg/mL
LOQ2.48 μg/mL
Intraday precisionRSD 0.54–1.23%

Future Directions and Clinical Implications

Emerging data on α1D-AR’s role in bladder afferent signaling suggests potential applications in overactive bladder syndrome. Pharmacogenomic studies exploring polymorphisms in ADRA1D (rs1048101, rs7535390) may enable genotype-guided dosing. Continued development of sustained-release formulations could optimize pharmacokinetic profiles while minimizing peak-related adverse events.

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